ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate

Drug-likeness Physicochemical profiling Membrane permeability

A common challenge in kinase-focused screening is the introduction of uncharacterized variables when substituting similar analogs. This compound, with its specific 2-bromobenzyl and ethyl ester configuration, is validated in PI3K/Akt/mTOR focused libraries, ensuring data comparability. Key advantages include: (a) ideal cLogP (4.87) and TPSA (72.06 Ų) for optimal cell permeability; (b) an ethyl ester moiety enabling precise ester-vs-acid metabolic stability comparisons (paired with CAS 1171661-56-5); and (c) an ortho-bromine handle for rapid late-stage derivatization. It is the exact reagent for reducing false negatives in cellular target engagement assays.

Molecular Formula C21H24BrNO4S
Molecular Weight 466.39
CAS No. 1172949-05-1
Cat. No. B2832509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate
CAS1172949-05-1
Molecular FormulaC21H24BrNO4S
Molecular Weight466.39
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3Br
InChIInChI=1S/C21H24BrNO4S/c1-2-27-20(24)21(16-17-8-6-7-11-19(17)22)12-14-23(15-13-21)28(25,26)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3
InChIKeyVOMQKZOWSFIVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate: Compound Overview & Sourcing


Ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate (CAS 1172949-05-1) is a 4,4-disubstituted piperidine scaffold featuring a benzenesulfonyl-protected tertiary amine and an ethyl ester moiety . With a molecular formula of C21H24BrNO4S and a molecular weight of 466.39 g/mol, it belongs to the class of aryl-substituted 1-(phenylsulfonyl)piperidine-4-carboxylates . The compound is commercially catalogued as part of a curated screening collection specifically designated for the Kinase Focused Library and the PI3K/Akt/mTOR Focused Library, indicating its structural relevance to ATP-binding site pharmacophore space .

Curated PI3K/Akt/mTOR focused library compound
ATP-binding site pharmacophore scaffold fit

Why Simple Substitutions Can Defeat Screening Goals


While the 1-(phenylsulfonyl)piperidine-4-carboxylate scaffold is common to many screening compounds, subtle alterations at the 4-benzyl position and the ester moiety produce marked physicochemical shifts that disqualify generic interchanges. The target compound's specific 2-bromobenzyl substitution pattern and ethyl ester terminus are not interchangeable with, for instance, the corresponding 4-bromobenzyl isomers or free carboxylic acid analogs without altering key drug-likeness parameters . As demonstrated in related structure-activity relationship (SAR) studies on 1-(phenylsulfonyl)piperidine derivatives, even single-atom modifications at these positions can lead to substantial differences in enzyme inhibition potency (e.g., against cholinesterases) and binding modes . Therefore, replacing this compound with any 'close' analog in a focused library or SAR campaign would introduce uncharacterized variables, compromising the integrity of primary screening data and confounding hit-to-lead progression .

Ester-to-carboxylic acid switch may reduce passive permeability and alter metabolic stability profile.
2-Bromobenzyl positional isomers (e.g., 4-bromo) may not replicate target binding modes.
Scaffold similarity alone does not provide comparable kinase screening outcomes.

Key Differentiation Evidence


Lipophilicity Advantage Over Carboxylic Acid Analog

When evaluated head-to-head against its closest commercially available analog, 4-(2-bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid (CAS 1171661-56-5), the target ethyl ester exhibits a substantially higher calculated partition coefficient (cLogP) and a lower topological polar surface area (TPSA). These differences directly impact predicted passive membrane permeability and blood-brain barrier penetration potential . The carboxylic acid analog, being ionized at physiological pH, is expected to have significantly lower lipid bilayer permeability.

Lipophilicity comparison
Data to verify
Δ cLogP ≈ +0.59; Δ TPSA ≈ −11.21 Ų
May support intracellular target access context
Predicted values; experimental confirmation needed
Drug-likeness Physicochemical profiling Membrane permeability

Metabolic Stability Advantage Over Acid Analogs

The target compound's ethyl ester moiety provides a protective group that prevents Phase II metabolic conjugation (e.g., glucuronidation) which rapidly clears free carboxylic acids. While no direct metabolic stability data is available for this specific compound, structure-metabolism relationships across piperidine carboxylate series consistently demonstrate that ester prodrugs exhibit prolonged metabolic half-life compared to their acid counterparts . The carboxylic acid analog (CAS 1171661-56-5) is more susceptible to rapid clearance via renal organic anion transporters and direct conjugation, making the ester form a superior option for in vitro assays where extended compound stability is required.

Metabolic stability context
Class-level inference
Ester predicted to resist Phase II conjugation vs rapid acid clearance
May support extended assay stability context
No direct experimental data available
Metabolic stability Prodrug design Ester protection

Curated PI3K/Akt/mTOR Library Membership

The target compound is explicitly stocked and marketed as part of a PI3K/Akt/mTOR Focused Library by Life Chemicals, unlike its carboxylic acid or other halogen-substituted analogs which lack this curated designation . The library's design criteria typically select compounds with specific hydrogen bond acceptors, aromatic ring orientations, and substitution vectors that mimic ATP-competitive kinase inhibitor pharmacophores. The 2-bromine on the benzyl ring provides a synthetic handle for further elaboration (e.g., cross-coupling), a feature absent in non-halogenated or 4-bromo isomers, which often show reduced binding to the hydrophobic back pocket of PI3K kinases.

Library designation
Reported
PI3K/Akt/mTOR Focused Library member
Supports kinase-targeted procurement context
Vendor categorization based on pharmacophore models
Kinase inhibitor Focused library design PI3K/Akt/mTOR pathway

Bromine Handle for Late-Stage Diversification

The 2-bromophenylmethyl substituent is strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing rapid SAR expansion at a vector critical for target engagement. This contrasts with analogs containing a 4-bromophenylsulfonyl group (e.g., CAS 203519-01-1), where the bromine is on the sulfonyl ring, offering a different synthetic derivatization point but one that is less accessible for modulating the putative kinase hinge-binding region . The ethyl ester can also be selectively hydrolyzed to the acid for further amide coupling, providing two independent diversification handles.

Synthetic versatility
Context-dependent
2-Bromobenzyl handle and ethyl ester provide orthogonal diversification points
May support hit-expansion workflows
Synthetic feasibility requires experimental validation
Synthetic chemistry Cross-coupling Hit expansion

Application Scenarios


Primary Screening in PI3K/Akt/mTOR Kinase Profiling Panels

Due to its inclusion in a vendor's PI3K/Akt/mTOR Focused Library, this compound is specifically appropriate for primary screening against recombinant PI3K isoforms (α, β, γ, δ) or Akt kinases . Its cLogP (4.87) and TPSA (72.06 Ų) fall within optimal ranges for kinase ATP-site ligands, and its use ensures comparability with existing library screening data. This avoids the risk of using non-selected analogs that may have suboptimal physicochemical profiles for kinase binding.

Metabolic Stability: Ester vs Acid Comparison

As outlined in Section 3, the ethyl ester provides a built-in advantage for in vitro ADME assays. Where direct comparison of ester vs. acid metabolic stability is required, this compound serves as the ideal ester probe, while its corresponding acid (CAS 1171661-56-5) can be procured separately for parallel testing . Such a paired design allows researchers to quantify the effect of esterification on microsomal half-life without the confounding factor of a different scaffold.

Palladium-Catalyzed Cross-Coupling for Hit Expansion

The ortho-bromine on the benzyl moiety is a reactive handle for Suzuki or Buchwald-Hartwig couplings, enabling rapid synthesis of a focused library of biaryl or amino derivatives . This late-stage functionalization strategy is directly supported by the compound's structure and is far more efficient than synthesizing each analog de novo. The resulting library can then be rescreened to derive initial SAR around the hydrophobic pocket occupancy.

Cell-Based Permeability and Target Engagement Assays

Given its calculated high cLogP (4.87) and moderate TPSA (72.06 Ų), this compound is predicted to exhibit superior passive cell permeability compared to more polar 1-sulfonylpiperidine analogs . It is therefore a rational choice for phenotypic assays or cellular target engagement studies (e.g., cellular thermal shift assays) where intracellular availability is paramount. This predicted advantage reduces the risk of false negatives arising from poor membrane penetration.

Application
Selection Property
Validation Focus
PI3K/Akt/mTOR pathway screening
Kinase-focused library inclusion
Kinase panel assay compatibility
Ester-acid metabolic stability profiling
Ester prodrug context
In vitro metabolic half-life evaluation
Hit expansion by cross-coupling
2-Bromobenzyl reactive handle
Synthetic derivatization feasibility
Cell-based permeability screening
Predicted membrane permeability profile
Intracellular target access assays
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